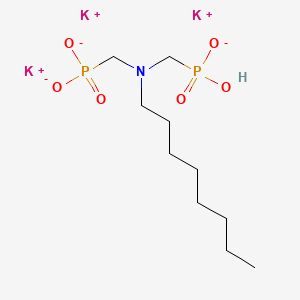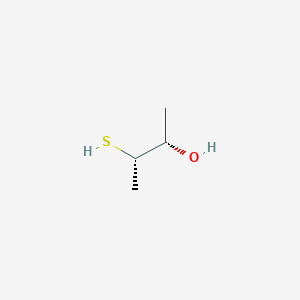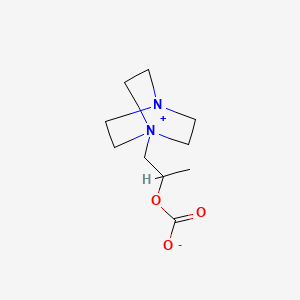
4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(2-(carboxyoxy)propyl)-, inner salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(2-(carboxyoxy)propyl)-, inner salt is a quaternary ammonium compound with a bicyclic structure. This compound is known for its unique chemical properties and has been studied for various applications in chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(2-(carboxyoxy)propyl)-, inner salt typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with appropriate alkylating agents. One common method involves the reaction of DABCO with 2-bromo-1-propanol in the presence of a base to form the corresponding quaternary ammonium salt. The reaction is typically carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(2-(carboxyoxy)propyl)-, inner salt can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Sodium periodate in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or other nucleophiles in polar solvents
Major Products Formed
Oxidation: Carbonyl compounds and β-keto sulfoxides.
Reduction: Amine derivatives.
Substitution: Various quaternary ammonium derivatives
Wissenschaftliche Forschungsanwendungen
4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(2-(carboxyoxy)propyl)-, inner salt has been studied for its applications in various fields:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties and as a component in drug delivery systems.
Medicine: Explored for its use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of surfactants and as a phase transfer catalyst in industrial processes
Wirkmechanismus
The mechanism of action of 4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(2-(carboxyoxy)propyl)-, inner salt involves its interaction with molecular targets through its quaternary ammonium center. This interaction can lead to the disruption of microbial cell membranes, making it effective as an antimicrobial agent. Additionally, its ability to form stable complexes with various substrates makes it useful in catalysis and drug delivery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane periodate: Known for its use as a mild oxidant in organic synthesis.
1-Decyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate: Used as an oxidizing agent for alcohols.
1-Hexadecyl-4-aza-1-azoniabicyclo[2.2.2]octane bromide: Studied for its aggregation and adsorption properties.
Uniqueness
4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(2-(carboxyoxy)propyl)-, inner salt is unique due to its specific structure and the presence of a carboxyoxypropyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with substrates or biological targets .
Eigenschaften
CAS-Nummer |
127667-47-4 |
|---|---|
Molekularformel |
C10H18N2O3 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
1-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)propan-2-yl carbonate |
InChI |
InChI=1S/C10H18N2O3/c1-9(15-10(13)14)8-12-5-2-11(3-6-12)4-7-12/h9H,2-8H2,1H3 |
InChI-Schlüssel |
KSECOPCSNTUUJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C[N+]12CCN(CC1)CC2)OC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-O-[(1S)-1,4-dihydroxybutyl] 1-O-tridecyl benzene-1,2-dicarboxylate](/img/structure/B15179168.png)
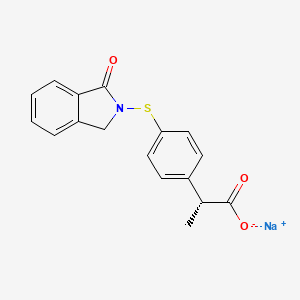
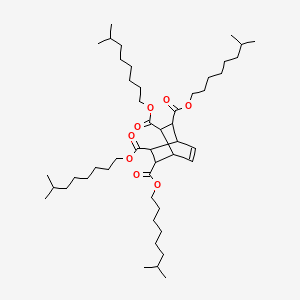
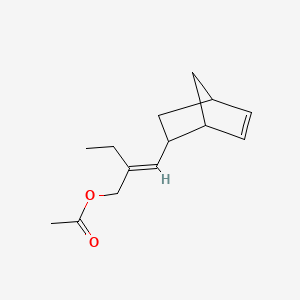

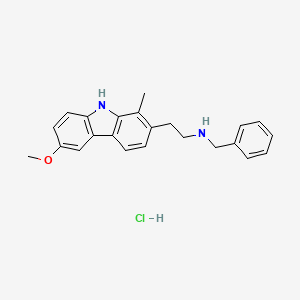

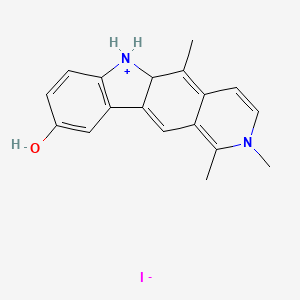
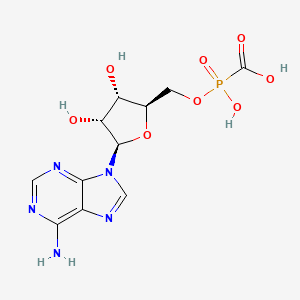
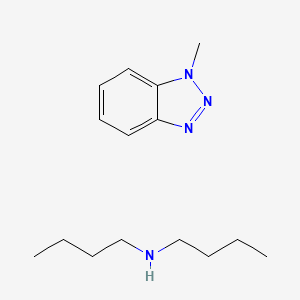
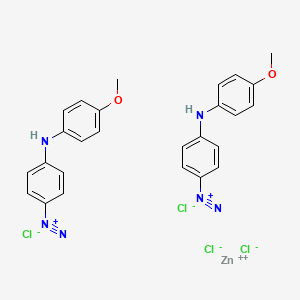
![4-[(2,6-Dibromo-4-nitrophenyl)azo]-N,N-diethyl-M-toluidine](/img/structure/B15179222.png)
